![molecular formula C22H23N3O4 B2434471 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate CAS No. 1119383-63-9](/img/structure/B2434471.png)

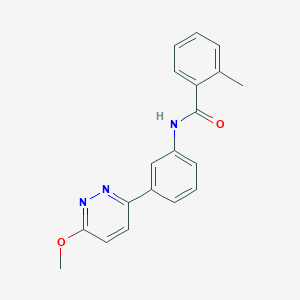

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

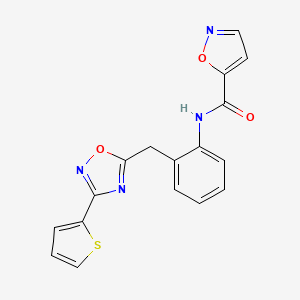

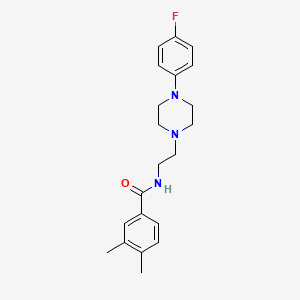

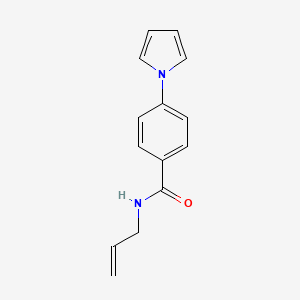

The compound is a complex organic molecule that contains several functional groups including a cyclopentyl group, an amino group, a carboxylate ester group, and a pyridine ring. These functional groups suggest that the compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .

Chemical Reactions Analysis

The compound contains several functional groups that are likely to be reactive. For example, the amino group and the carboxylate ester group could potentially participate in a variety of chemical reactions . The pyridine ring is also a common feature in many biologically active compounds and could play a role in the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylate ester group could potentially make the compound polar, while the cyclopentyl group could contribute to its hydrophobicity .Scientific Research Applications

Synthesis and Characterization

- 2-phenylpyridine derivatives, closely related to the compound , have been synthesized and characterized, showcasing their potential in forming new chemical structures. These derivatives have shown promise in cytotoxic studies against leukemia and mouse tumor cell lines, suggesting potential in cancer research (Fan et al., 2003).

Biological Activity and Antimicrobial Properties

- The naturally occurring isocyanide carboxylic acids and their derivatives, including structures similar to our compound of interest, have shown significant biological activity. These compounds retain their biological activity even after undergoing specific chemical transformations (McAlees et al., 1990).

- Another study synthesized similar compounds and explored their non-linear optical properties and molecular docking analyses. These compounds exhibited potential interactions near the colchicine binding site of tubulin, indicating possible roles in inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Chemical Reactions and Mechanisms

- The hydrolysis process of cyclopentolate hydrochloride, which bears resemblance to the compound , was studied to understand its degradation mechanism in alkaline solutions. This research provides insights into the chemical behavior of similar compounds under specific conditions (Roy, 1995).

- The asymmetric synthesis of bicyclic amino acid derivatives, similar to our compound, was performed using Aza-Diels-Alder reactions. This study contributes to the understanding of chemical reactions and synthesis techniques applicable to similar compounds (Waldmann & Braun, 1991).

Potential Applications in Medicinal Chemistry

- A series of dinuclear gold(III) oxo complexes with bipyridyl ligands, structurally related to our compound, were investigated as potential cytotoxic and anticancer agents. Their interactions with proteins and DNA were studied, highlighting their relevance in medicinal chemistry (Casini et al., 2006).

Synthesis of Heterocyclic Compounds

- Efforts to synthesize a wide variety of heterocyclic substances using 2-arylhydrazononitriles, structurally related to the compound , were successful. These substances demonstrated promising antimicrobial activities, furthering the field of heterocyclic synthesis (Behbehani et al., 2011).

Future Directions

properties

IUPAC Name |

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-15-12-19(27)25(17-8-4-3-5-9-17)16(2)20(15)21(28)29-13-18(26)24-22(14-23)10-6-7-11-22/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEASSSNVMLNQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1C(=O)OCC(=O)NC2(CCCC2)C#N)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2434390.png)

![[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B2434394.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2434401.png)

![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2434405.png)